molecular formula C13H20O3 B7823573 Nonenyl succinic anhydride

Nonenyl succinic anhydride

Cat. No.: B7823573
M. Wt: 224.30 g/mol
InChI Key: FGQUIQAGZLBOGL-UHFFFAOYSA-N
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Description

Nonenyl succinic anhydride is an organic compound with the molecular formula C₁₃H₂₀O₃. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a nonenyl group. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonenyl succinic anhydride can be synthesized through the reaction of maleic anhydride with nonene. The reaction typically involves the following steps:

    Diels-Alder Reaction: Maleic anhydride reacts with nonene in the presence of a catalyst to form the corresponding adduct.

    Cyclization: The adduct undergoes cyclization to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride and nonene are combined under controlled temperatures and pressures. The reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Nonenyl succinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form nonenyl succinic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Esterification: Alcohols, acidic catalysts such as sulfuric acid.

    Amidation: Amines, elevated temperatures.

Major Products:

    Hydrolysis: Nonenyl succinic acid.

    Esterification: Nonenyl succinate esters.

    Amidation: Nonenyl succinimides.

Scientific Research Applications

Nonenyl succinic anhydride has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.

    Material Science: Employed in the modification of starches to improve their emulsification properties and stability.

    Biology and Medicine: Utilized in the preparation of drug delivery systems and as a cross-linking agent in biomaterials.

    Industry: Applied in the production of adhesives, coatings, and sealants due to its ability to improve adhesion and durability.

Mechanism of Action

The mechanism of action of nonenyl succinic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and undergoes nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the anhydride group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Nonenyl succinic anhydride can be compared with other similar compounds such as:

    Octenyl succinic anhydride: Similar in structure but with an octenyl group instead of a nonenyl group. It is commonly used in the modification of starches for food applications.

    Dodecenyl succinic anhydride: Contains a dodecenyl group and is used in similar applications as this compound but offers different hydrophobic properties.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity and high reactivity are desired.

Properties

IUPAC Name

3-non-1-enyloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUIQAGZLBOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Furandione, dihydro-3-(nonen-1-yl)-
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Record name Nonenyl succinic anhydride
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CAS No.

28928-97-4
Record name 2,5-Furandione, dihydro-3-(nonen-1-yl)-
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Record name Dihydro-3-(nonenyl)furan-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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